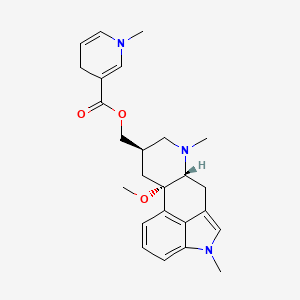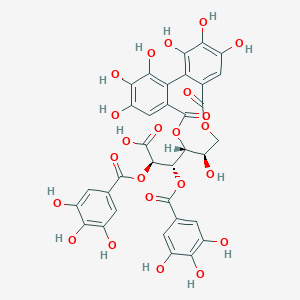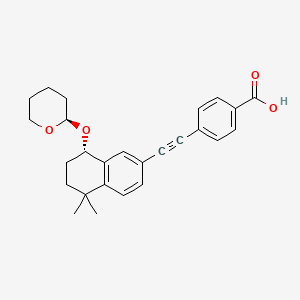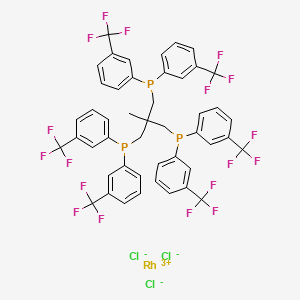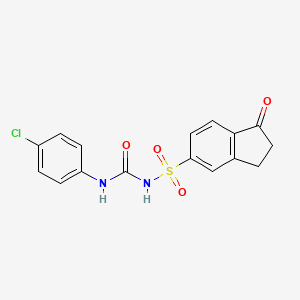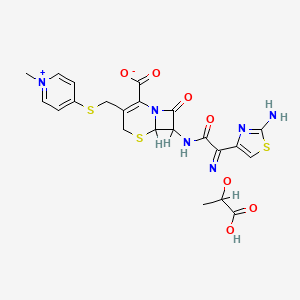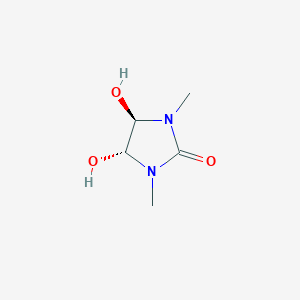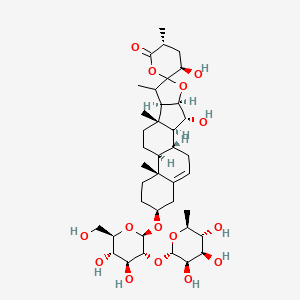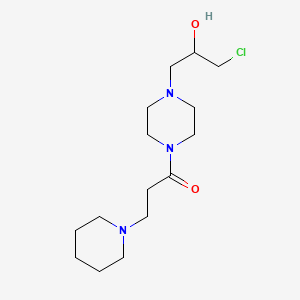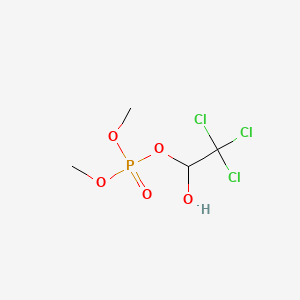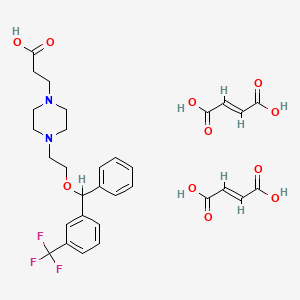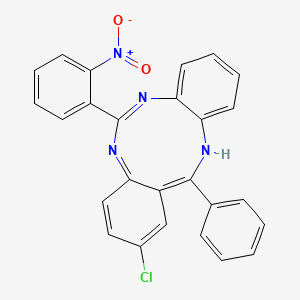
Pregabalin methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregabalin methyl ester is a derivative of pregabalin, which is a γ-aminobutyric acid (GABA) analogue. Pregabalin is widely known for its use in treating neuropathic pain, epilepsy, and generalized anxiety disorder. The methyl ester derivative is often used as an intermediate in the synthesis of pregabalin and other related compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pregabalin methyl ester can be synthesized through several methods. One common approach involves the reaction of 3-isobutylglutaric anhydride with methanol in the presence of an organic amine catalyst. This reaction produces ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid, which can then be converted to this compound through hydrolysis and hydrogenation .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of biocatalysts. For example, the biocatalytic resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester using esterase-producing strains like Morgarella morganii has been shown to be effective . This method allows for high substrate loading and excellent enantioselectivity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pregabalin methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Raney Nickel is commonly used as a catalyst for the reduction of nitrile groups.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Pregabalin methyl ester has several applications in scientific research:
Wirkmechanismus
Pregabalin methyl ester exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels in the central nervous system . This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism is similar to that of pregabalin, which is known for its analgesic and anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gabapentin: Another GABA analogue used to treat neuropathic pain and epilepsy.
4-Methylpregabalin: A derivative of pregabalin with higher binding affinity to α2δ calcium channel subunits.
Uniqueness
Pregabalin methyl ester is unique due to its high enantioselectivity and efficiency in industrial production processes . It also serves as a crucial intermediate in the synthesis of pregabalin, making it valuable for both research and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
779325-26-7 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
methyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
JDFPGFRTUSUWNI-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CC(=O)OC)CN |
Kanonische SMILES |
CC(C)CC(CC(=O)OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


